molecular formula C8H9BrN2O2 B3150307 3-((6-Bromopyridin-2-yl)amino)propanoic acid CAS No. 68638-67-5

3-((6-Bromopyridin-2-yl)amino)propanoic acid

Cat. No.: B3150307
CAS No.: 68638-67-5
M. Wt: 245.07 g/mol
InChI Key: CECVZFZBEGRZND-UHFFFAOYSA-N
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Description

3-((6-Bromopyridin-2-yl)amino)propanoic acid is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

3-((6-Bromopyridin-2-yl)amino)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tryptophan hydroxylase and aromatic amino acid aminotransferase, influencing their activity and, consequently, the metabolic pathways they regulate . The interaction with these enzymes is primarily through the bromopyridine moiety, which facilitates binding to the active sites of the enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the ERK1/2 signaling cascade . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromopyridine moiety of the compound allows it to bind to the active sites of enzymes and receptors, leading to either inhibition or activation of these proteins . This binding can result in changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways. For example, the compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to changes in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The degradation products of the compound may also have biological activity, which needs to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic effects, including oxidative stress and inflammation . These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to dysregulation of critical biochemical pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism . The compound interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid aminotransferase, influencing the synthesis and degradation of key metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s bromopyridine moiety facilitates its interaction with these transporters, allowing it to be efficiently taken up by cells and distributed to various cellular compartments. This distribution is critical for the compound’s biological activity, as it ensures that it reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins. It can also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications . These localizations are essential for the compound’s function, as they determine its accessibility to various biomolecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Bromopyridin-2-yl)amino)propanoic acid typically involves the bromination of 2-aminopyridine followed by a coupling reaction with a suitable propanoic acid derivative. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated product is then reacted with a propanoic acid derivative under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-((6-Bromopyridin-2-yl)amino)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitro derivatives and other oxidized forms.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

3-((6-Bromopyridin-2-yl)amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((6-Bromopyridin-2-yl)amino)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

3-[(6-bromopyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVZFZBEGRZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-6-bromopyridine (25.0 g) was added to a mixture of ethyl acrylate (17.39 g) (1.2 eq) and acetic acid (4.55 g, 0.52 eq). The reaction mixture was heated at 130° C. for 70 hours and then cooled to room temperature. An aqueous NaOH solution (6N, 60 mL, 2.50 eq) was added and the resulting mixture was heated at reflux for one (1) hour and then cooled to room temperature. The solution was washed twice with ether and then acidified to pH 4-5 with concentrated HCl. The precipitate was collected by filtration to give the title compound as a tan solid (68% yield). M.p. 108-109° C., LCMS: m/z=245.06 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.33-3.40 (m, 4H), 6.46 (d, J=8.2 Hz, 1H), 6.63 (d, J=7.3 Hz, 1H), 7.02 (t, J=5.4 Hz, 1H), 7.27 (dd, J=8.2 and 7.3 Hz, 1H), 12.22 (bs, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.39 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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